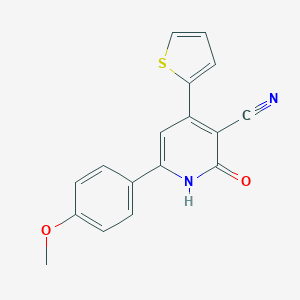![molecular formula C21H16N6O3 B292083 Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as CTX-0294885, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In addition, the inhibition of DHODH also reduces the production of pro-inflammatory cytokines, which contributes to the anti-inflammatory effects of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokines. In addition, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for lab experiments is its specificity for DHODH, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. In addition, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its relatively low potency compared to other DHODH inhibitors, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Another direction is to optimize its potency and selectivity for DHODH, which may improve its therapeutic potential. Additionally, the development of novel analogs of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may lead to the discovery of more potent and selective DHODH inhibitors.
Métodos De Síntesis
The synthesis of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves a multi-step process that includes the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2-bromo-3-pyridinecarbonitrile to form ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In infectious diseases, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Fórmula molecular |
C21H16N6O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H16N6O3/c1-3-30-20(29)18-25-27(15-8-6-13(2)7-9-15)21-24-17(14-5-4-10-23-12-14)16(11-22)19(28)26(18)21/h4-10,12H,3H2,1-2H3 |
Clave InChI |
GOMCKFJEEZGFPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CN=CC=C3)C4=CC=C(C=C4)C |
SMILES canónico |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CN=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B292009.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B292016.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B292017.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B292018.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)